molecular formula C22H25N5O3 B2712631 2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1775377-00-8

2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2712631
CAS No.: 1775377-00-8
M. Wt: 407.474
InChI Key: BHNXOAZQQKSBAC-UHFFFAOYSA-N
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Description

2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
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Scientific Research Applications

Genotoxicity and Metabolic Activation

A study investigated the genotoxicity potential and metabolic activation of a novel compound, highlighting the importance of examining such properties for new therapeutic agents. The research detailed the metabolism-induced genotoxicity, offering insights into the reactive intermediates and their covalent DNA binding potential (Kalgutkar et al., 2007).

Synthesis and Cytotoxicity of Derivatives

Another study focused on the synthesis and cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, established through reactions involving methoxyphenyl amino components. This research provides a foundation for understanding the structural-activity relationships of such compounds (Ashraf S. Hassan et al., 2014).

Antibacterial Activity of Novel Oxadiazoles

Research on the synthesis and antibacterial activity of novel oxadiazoles with methoxyphenyl tetrahydropyranyl substitutions illustrates the potential of these compounds in developing new antibacterial agents. The study delineates the chemical synthesis and evaluation of these compounds' effectiveness against bacterial strains (А. А. Aghekyan et al., 2020).

Novel Analogue Synthesis

A study on the synthesis of a novel guanine analogue demonstrates the exploration of new compounds for potential therapeutic applications. Although this particular analogue did not exhibit expected antiviral activity, the research process contributes to the broader field of medicinal chemistry (K. W. Ehler et al., 1977).

Heterocycle Synthesis and Characterization

The synthesis and characterization of various heterocycles based on pyrazoloylhydroximoyl chloride offer insights into the versatility of pyrazine derivatives in synthesizing complex molecules with potential biological activities (H. F. Zohdi et al., 1997).

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-29-18-5-2-16(3-6-18)4-7-21(28)27-12-8-17(9-13-27)14-20-25-22(26-30-20)19-15-23-10-11-24-19/h2-3,5-6,10-11,15,17H,4,7-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNXOAZQQKSBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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